molecular formula C15H30O3 B14381380 Methyl 3-(decyloxy)-2-methylpropanoate CAS No. 90177-69-8

Methyl 3-(decyloxy)-2-methylpropanoate

Cat. No.: B14381380
CAS No.: 90177-69-8
M. Wt: 258.40 g/mol
InChI Key: NMUHOKUXYHLDIO-UHFFFAOYSA-N
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Description

Methyl 3-(decyloxy)-2-methylpropanoate is an organic compound with the molecular formula C15H30O3. It is an ester derived from the reaction of 3-(decyloxy)-2-methylpropanoic acid and methanol. This compound is known for its unique structural features, which include a decyloxy group attached to a methylpropanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(decyloxy)-2-methylpropanoate typically involves the esterification of 3-(decyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(decyloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(decyloxy)-2-methylpropanoic acid.

    Reduction: 3-(decyloxy)-2-methylpropanol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(decyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(decyloxy)-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to produce the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The molecular pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dodecyloxy)-2-methylpropanoate
  • Methyl 4-(decyloxy)benzoate
  • Ethyl 4-(2-decyloxy-5-nitrobenzyloxy)benzoate

Uniqueness

Methyl 3-(decyloxy)-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its decyloxy group provides hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or environments.

Properties

CAS No.

90177-69-8

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

methyl 3-decoxy-2-methylpropanoate

InChI

InChI=1S/C15H30O3/c1-4-5-6-7-8-9-10-11-12-18-13-14(2)15(16)17-3/h14H,4-13H2,1-3H3

InChI Key

NMUHOKUXYHLDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(C)C(=O)OC

Origin of Product

United States

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